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Abstract
Diabetes mellitus, a metabolic disorder characterized by chronic hyperglycemia, presents a

significant global health challenge. The quest for novel therapeutic agents with improved

efficacy and safety profiles is a paramount objective in diabetes research. Flavonoids, a class

of polyphenolic compounds abundant in plant-based foods, have garnered considerable

attention for their potential anti-diabetic properties. Among these, Quercetin-3'-glucoside
(Q3G), a prominent glycosylated form of quercetin, has emerged as a promising candidate for

modulating glucose metabolism through a multi-pronged mechanistic approach. This technical

guide provides a comprehensive overview of the role of Q3G in diabetes and glucose

metabolism, delving into its molecular mechanisms of action, providing field-proven

experimental protocols for its investigation, and offering insights for its potential therapeutic

development. We will explore its impact on intestinal glucose absorption, insulin signaling

pathways, and insulin-independent glucose uptake, supported by in vitro and in vivo evidence.

Introduction: The Therapeutic Potential of
Quercetin-3'-Glucoside in Diabetes
The management of type 2 diabetes (T2D) primarily revolves around controlling blood glucose

levels to mitigate the risk of long-term complications. Current therapeutic strategies, while
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effective, are often associated with limitations, including adverse effects and the potential for

therapeutic failure over time. This has spurred the investigation of naturally derived compounds

that can offer complementary or alternative approaches to diabetes management.

Quercetin, a flavonol found in numerous fruits, vegetables, and grains, has been extensively

studied for its antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] However, in its

natural state, quercetin predominantly exists as glycosides, such as Quercetin-3'-glucoside
(isoquercitrin). The sugar moiety significantly influences the bioavailability and metabolic fate of

quercetin, making the study of its glycosidic forms crucial for understanding its physiological

effects.[3]

This guide focuses specifically on Q3G and its intricate role in glucose homeostasis. We will

dissect its mechanisms of action, moving from its effects in the gastrointestinal tract to its

influence on key metabolic tissues like skeletal muscle and liver.

Molecular Mechanisms of Action: A Multi-Target
Approach
Quercetin-3'-glucoside exerts its anti-diabetic effects through a combination of synergistic

mechanisms that collectively contribute to improved glycemic control.

Attenuation of Postprandial Hyperglycemia: Targeting
Intestinal Carbohydrate Digestion and Glucose
Absorption
A primary strategy for managing T2D is to control the rapid surge in blood glucose that occurs

after a meal. Q3G contributes to this by interfering with both the digestion of carbohydrates and

the absorption of glucose in the small intestine.

Inhibition of α-Glucosidase: This enzyme, located in the brush border of the small intestine,

is responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Q3G and its metabolites have been shown to inhibit α-glucosidase activity. For instance, a

closely related metabolite, quercetin-3-O-glucuronide, demonstrated a reversible mixed-

mode inhibition of α-glucosidase with an IC50 value of 108.11 ± 4.61 μM.[4][5] By slowing

down carbohydrate digestion, Q3G helps to blunt the postprandial glycemic spike.
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Modulation of Intestinal Glucose Transporters: Q3G has been shown to interact with key

glucose transporters in the intestinal epithelium. It competitively inhibits the sodium-

dependent glucose cotransporter 1 (SGLT1), a primary transporter for glucose and galactose

uptake.[6][7] This competitive inhibition reduces the rate of glucose absorption from the

intestinal lumen into the enterocytes.

Enhancement of Glucose Uptake in Peripheral Tissues:
Insulin-Dependent and Independent Pathways
Once glucose enters the bloodstream, its efficient uptake and utilization by peripheral tissues,

primarily skeletal muscle and adipose tissue, are critical for maintaining normal blood glucose

levels. Q3G has been shown to enhance glucose uptake through two distinct but

complementary signaling pathways.

In insulin-sensitive tissues, the binding of insulin to its receptor triggers a signaling cascade

that culminates in the translocation of glucose transporter 4 (GLUT4) to the cell membrane,

facilitating glucose entry. Insulin resistance, a hallmark of T2D, is characterized by impairments

in this pathway. Quercetin and its glycosides have been demonstrated to improve insulin

sensitivity by modulating key components of the phosphatidylinositol 3-kinase (PI3K)/protein

kinase B (Akt) pathway.[8] Treatment with quercetin has been shown to increase the

phosphorylation of Akt, a central node in the insulin signaling cascade, leading to enhanced

GLUT4 translocation and glucose uptake.[9]

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated,

promotes glucose uptake independently of insulin. This makes it an attractive therapeutic target

for overcoming insulin resistance. Quercetin and its glycosides are potent activators of AMPK.

[9][10] The activation of AMPK by quercetin leads to the phosphorylation of its downstream

targets, which in turn stimulates the translocation of GLUT4 to the plasma membrane, thereby

increasing glucose uptake in skeletal muscle cells.[9]
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Figure 1: Dual signaling pathways for glucose uptake modulated by Q3G.

Antioxidant and Anti-inflammatory Effects in a Diabetic
Milieu
Chronic hyperglycemia in diabetes leads to increased production of reactive oxygen species

(ROS) and a state of chronic low-grade inflammation, both of which contribute to insulin

resistance and the development of diabetic complications. Quercetin is a potent antioxidant

and anti-inflammatory agent.[2][11][12]

Scavenging of Reactive Oxygen Species: Q3G can directly scavenge free radicals and also

enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress.

[11]

Inhibition of Pro-inflammatory Pathways: Q3G has been shown to inhibit the activation of the

nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[13][14]

By suppressing NF-κB, Q3G can reduce the production of pro-inflammatory cytokines such

as TNF-α and IL-6, which are known to impair insulin signaling.[15][16][17]

Experimental Validation: Protocols and
Methodologies
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The following section provides standardized, step-by-step protocols for key in vitro assays to

evaluate the bioactivity of Quercetin-3'-glucoside on glucose metabolism.

In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of Q3G on the activity of α-glucosidase.

Protocol:

Prepare a reaction mixture containing 50 µL of 100 mM phosphate buffer (pH 6.8), 10 µL of

α-glucosidase solution (1.0 U/mL), and 20 µL of varying concentrations of Q3G dissolved in

a suitable solvent (e.g., DMSO).

Pre-incubate the mixture at 37°C for 10 minutes.

Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG)

substrate solution.

Incubate the reaction mixture at 37°C for 20 minutes.

Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control -

A_sample) / A_control] x 100.

Determine the IC50 value by plotting the percentage of inhibition against the concentration of

Q3G.

Cellular Glucose Uptake Assay using 2-NBDG in C2C12
Myotubes
This assay measures the ability of Q3G to stimulate glucose uptake in a skeletal muscle cell

line.[18][19][20][21]
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1. Seed C2C12 myoblasts & Differentiate into myotubes

2. Serum starve cells (e.g., 2h in Krebs-Ringer buffer)

3. Treat with Q3G or controls (e.g., Insulin)

4. Add 2-NBDG (fluorescent glucose analog) & incubate

5. Wash cells to remove extracellular 2-NBDG

6. Lyse cells & measure fluorescence (plate reader) or image cells (microscopy)

7. Quantify and compare glucose uptake

Click to download full resolution via product page

Figure 2: Experimental workflow for the 2-NBDG glucose uptake assay.

Protocol:

Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Upon

reaching confluence, induce differentiation into myotubes by switching to DMEM with 2%

horse serum for 4-6 days.
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Serum Starvation: Wash the differentiated myotubes with PBS and incubate in serum-free

DMEM for 2-4 hours.

Compound Treatment: Treat the cells with various concentrations of Q3G or positive control

(e.g., 100 nM insulin) for a specified period (e.g., 30 minutes to 24 hours).

2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG, to a final concentration of

50-100 µM and incubate for 30-60 minutes at 37°C.

Washing: Terminate the uptake by washing the cells three times with ice-cold PBS to remove

extracellular 2-NBDG.

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence

microplate reader (excitation/emission ~485/535 nm) or visualize by fluorescence

microscopy.

Data Analysis: Normalize the fluorescence intensity to the protein content of each well and

express the results as a fold change relative to the untreated control.

Western Blot Analysis of PI3K/Akt and AMPK Signaling
Pathways
This technique is used to assess the effect of Q3G on the phosphorylation status of key

proteins in the insulin and AMPK signaling pathways in cell lines such as HepG2 (liver) or L6

(muscle) myotubes.[8][22][23][24]

Protocol:

Cell Culture and Treatment: Culture cells to 80-90% confluency and then treat with Q3G at

various concentrations and time points.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-

polyacrylamide gel and transfer them to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against total and phosphorylated forms of

key signaling proteins (e.g., p-Akt, Akt, p-AMPK, AMPK) overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry Analysis: Quantify the band intensities using image analysis software and

normalize the phosphorylated protein levels to the total protein levels.

In Vivo Evidence and Clinical Perspectives
Animal studies have provided further evidence for the anti-diabetic effects of quercetin and its

glycosides. In streptozotocin (STZ)-induced diabetic rat models, oral administration of quercetin

has been shown to significantly reduce blood glucose levels, improve glucose tolerance, and

increase plasma insulin levels.[11][25][26][27][28] These effects are often accompanied by

improvements in lipid profiles and a reduction in markers of oxidative stress and inflammation

in key metabolic tissues.[11]

While direct clinical trials on Q3G are limited, studies on quercetin supplementation in patients

with T2D have shown promising results. For instance, a randomized controlled trial

demonstrated that daily supplementation with 500 mg of quercetin for 32 weeks resulted in a

significant improvement in HbA1c levels and a reduction in systolic blood pressure in

individuals with T2D.[12][29] Another clinical trial investigated the effect of quercetin on

postprandial hyperglycemia and found that it could dampen the glycemic response to a maltose

tolerance test.[30] These findings, although primarily on the aglycone, provide a strong

rationale for further clinical investigation of Q3G, given its presence in the diet.
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Table 1: Summary of Quantitative Data on the Effects of Quercetin and its Derivatives on

Glucose Metabolism

Parameter Compound Model System Key Finding Reference

α-Glucosidase

Inhibition

Quercetin-3-O-

glucuronide

In vitro enzyme

assay

IC50: 108.11 ±

4.61 μM
[4][5]

Quercetin
In vitro enzyme

assay

IC50: 29.47 ±

3.36 μM
[31]

Intestinal

Glucose

Transport

Quercetin-3'-

glucoside

Porcine jejunum

vesicles

Competitive

inhibition of

SGLT1

[6]

Glucose Uptake Quercetin L6 myotubes

1.5-fold increase

in GLUT4

translocation

[32][33]

Clinical

Outcomes

Quercetin (500

mg/day)

T2D patients (32

weeks)

-0.29% change

in HbA1c
[12][29]

Quercetin (2g) T2D patients

Reduced

postprandial

glucose after

maltose

[30]

Future Directions and Drug Development
Considerations
Quercetin-3'-glucoside presents a compelling case as a natural compound with significant

potential for the management of diabetes. Its ability to target multiple pathways involved in

glucose homeostasis is a distinct advantage. However, for its successful translation into a

therapeutic agent, several aspects require further investigation:

Pharmacokinetics and Bioavailability: A more detailed understanding of the absorption,

metabolism, and distribution of Q3G in humans is essential to optimize dosing and

formulation.
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Long-term Efficacy and Safety: Rigorous, large-scale, and long-term clinical trials are needed

to unequivocally establish the efficacy and safety of Q3G supplementation in diabetic

patients.

Structure-Activity Relationship Studies: Further research into the relationship between the

structure of quercetin glycosides and their biological activity could lead to the development of

more potent and specific derivatives.

Combination Therapies: Investigating the synergistic effects of Q3G with existing anti-

diabetic drugs could open up new avenues for combination therapies with improved

outcomes.

Conclusion
Quercetin-3'-glucoside stands out as a promising natural compound in the field of diabetes

research. Its multifaceted mechanism of action, encompassing the inhibition of carbohydrate

digestion and absorption, enhancement of insulin sensitivity, and activation of insulin-

independent glucose uptake pathways, coupled with its antioxidant and anti-inflammatory

properties, provides a solid foundation for its potential use as a complementary therapeutic

agent for the management of type 2 diabetes. The experimental protocols and data presented

in this guide offer a framework for researchers and drug development professionals to further

explore and harness the therapeutic potential of this remarkable flavonoid.

References
Welsch, C. A., Lachance, P. A., & Wasserman, B. P. (1989). Dietary phenolic compounds:
inhibition of Na+-dependent D-glucose uptake in rat intestinal brush border membrane
vesicles. Journal of nutritional biochemistry, 1(5), 238-244. [Link]
Ali, H., Khan, B. A., Ali, F., Ullah, I., Khan, A., Ali, S. S., ... & Kim, Y. S. (2023).
Bastyr University. (2015). Effects of Quercetin on Blood Sugar and Blood Vessel Function in
Type 2 Diabetes. ClinicalTrials.gov. [Link]
Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2021). Investigation on the mechanisms
of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by
spectroscopy and molecular docking. Food & Function, 12(17), 7825-7835. [Link]
Examine.com. (2024). Quercetin and type 2 diabetes - Study Summary. [Link]
Gao, Y., Li, Z., Liu, C., Sun, H., & Meng, L. (2021). Flavonoids as dual-target inhibitors
against α-glucosidase and α-amylase: a systematic review of in vitro studies. Journal of
Zhejiang University-SCIENCE B, 22(1), 1-22. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 16 Tech Support

https://www.benchchem.com/product/b12386778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


He, T., Zhang, Y., Wang, J., & Chen, L. (2021). Investigation into the mechanisms of
quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by
spectroscopy and molecular docking. Food & function, 12(17), 7825-7835. [Link]
Hussain, T., Tan, B., Yin, Y., Blachier, F., Tossou, M. C., & Rahu, N. (2016). Therapeutic
potential of quercetin in the management of type-2 diabetes mellitus.
Katsarou, A. I., Stamatelopoulos, K., Karatzas, A., Liatis, S., Papamichael, C. M., &
Makrilakis, K. (2023). Benefits of Quercetin on Glycated Hemoglobin, Blood Pressure, PiKo-
6 Readings, Night-Time Sleep, Anxiety, and Quality of Life in Patients with Type 2 Diabetes
Mellitus: A Randomized Controlled Trial. Nutrients, 15(22), 4843. [Link]
Kim, J. H., Kim, M. J., Choi, J. Y., & Park, E. J. (2021). In Vitro Studies to Assess the α-
Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside
and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1461.
[Link]
Kurek-Górecka, A., Rzepecka-Stojko, A., Górecki, M., Stojko, J., Sosada, M., & Swierczek-
Zieba, G. (2020). Quercetin as an anti-diabetic agent in rodents—is it worth testing in
humans?. Nutrients, 12(12), 3667. [Link]
Vessal, M., Hemmati, M., & Vasei, M. (2003). Antidiabetic effects of quercetin in streptozocin-
induced diabetic rats. Comparative Biochemistry and Physiology Part C: Toxicology &
Pharmacology, 135(3), 357-364. [Link]
Wiśniewska, A., & Duda-Madej, A. (2022). Potential of Quercetin as a Promising Therapeutic
Agent Against Type 2 Diabetes. International Journal of Molecular Sciences, 23(24), 15830.
[Link]
Hatware, K., Kshirsagar, S. S., & Dethe, S. P. (2014). The effect of quercetin on blood
glucose levels of normal and streptozotocin induced diabetic (type I & type II) rats.
International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 613-619.
[Link]
El-Shaer, M. M., Othman, A. A., & El-Kherbetawy, M. K. (2023). Protective effect of quercetin
on pulmonary dysfunction in streptozotocin-induced diabetic rats via inhibition of NLRP3
signaling pathway. International Immunopharmacology, 122, 110594. [Link]
Lo Piparo, E., Scheib, H., Frei, N., Williamson, G., Grigorov, M., & Chou, C. J. (2008).
Flavonoids for controlling starch digestion: structural requirements for inhibiting human α-
amylase. Journal of medicinal chemistry, 51(12), 3555-3561. [Link]
Eid, H. M., Nachar, A., Thong, F. S., Sweeney, G., & Haddad, P. S. (2015). The molecular
basis of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes.
Pharmacognosy magazine, 11(41), 74. [Link]
Parrish, A. R., Catania, J. M., & Gower, W. R. (2018). Quercetin inhibits glucose transport by
binding to an exofacial site on GLUT1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Singh, M., & Pande, V. (2021). In vitro anti-inflammatory property of a Quercetin-3-O-
diglucoside-7-O-glucoside characterized from fresh leaves of Trigonella foenum-graecum L.
Journal of Ethnopharmacology, 270, 113824. [Link]
Jiang, Y., Zhang, Y., & Li, Q. (2025). Immunomodulatory roles of quercetin in diabetic
nephropathy: targeting inflammation, oxidative stress, and ferroptosis. Frontiers in
Immunology, 16, 1515234. [Link]
Patel, K., & Shah, J. (2023). Quercetin Mitigates Diabetic Nephropathy in Rats via
Keap1/Nrf2/HO-1 Signaling Pathway.
Wang, Y., Zhang, Y., & Liu, Y. (2023). Quercetin Mitigates Diabetic Nephropathy in Rats via
Keap1/Nrf2/HO-1 Signaling Pathway.
Dhanya, R., Arya, A. D., Nisha, P., & Jayamurthy, P. (2017). Quercetin, a lead compound
against type 2 diabetes ameliorates glucose uptake via AMPK pathway in skeletal muscle
cell line. Frontiers in pharmacology, 8, 336. [Link]
Eid, H. M., Nachar, A., Thong, F., Sweeney, G., & Haddad, P. S. (2015). The molecular basis
of the antidiabetic activity of quercetin in skeletal muscle cells and hepatocytes in culture.
Pharmacognosy magazine, 11(41), 74. [Link]
Kumar, A., & Ghosh, A. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling
Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. PloS one, 11(8), e0160686.
[Link]
Eid, H. M., Nachar, A., Thong, F., Sweeney, G., & Haddad, P. S. (2015). The molecular basis
of the antidiabetic action of quercetin in cultured skeletal muscle cells and hepatocytes.
Pharmacognosy magazine, 11(41), 74. [Link]
Mittal, A., & Kumar, V. (2021). Efficient and modified 2-NBDG assay to measure glucose
uptake in cultured myotubes. Vascular Cell, 13(1), 1-10. [Link]
Zhang, Y., Li, Q., & Jiang, Y. (2024). [Quercetin ameliorates diabetic kidney injury in rats by
inhibiting the HMGB1/RAGE/NF-κB signaling pathway]. Nan fang yi ke da xue xue bao=
Journal of Southern Medical University, 44(9), 1641-1648. [Link]
Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based). [Link]
Pan, B., Pan, W., Lu, Z., & Xia, C. (2021). Pharmacological Mechanisms Underlying the
Hepatoprotective Effects of Ecliptae herba on Hepatocellular Carcinoma.
Lee, S. H., & Lee, J. (2021). Antioxidant and Anti-Inflammatory Activity Determination of One
Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC
Assay. Antioxidants, 10(11), 1735. [Link]
Kumar, A., & Ghosh, A. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling
Pathway in T-Cell Lymphoma Exposed to Hydrogen Peroxide. PloS one, 11(8), e0160686.
[Link]
Oyabu, C., Onishi, T., & Shono, N. (2020). Effect of Quercetin Treatment on Mitochondrial
Biogenesis and Exercise-Induced AMP-Activated Protein Kinase Activation in Rat Skeletal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Muscle. Nutrients, 12(3), 729. [Link]
Wolffram, S., Block, M., & Ader, P. (2002). Quercetin-3-glucoside is transported by the
glucose carrier SGLT1 across the brush border membrane of rat small intestine. The Journal
of nutrition, 132(4), 630-635. [Link]
Wang, C., Li, H., & Liu, Y. (2023). Quercetin Induces Apoptosis in HepG2 Cells via Directly
Interacting with YY1 to Disrupt YY1-p53 Interaction. International Journal of Molecular
Sciences, 24(3), 2841. [Link]
Eid, H. M., Nachar, A., Thong, F., Sweeney, G., & Haddad, P. S. (2015). The molecular basis
of the antidiabetic activity of quercetin in skeletal muscle cells and hepatocytes in culture.
Pharmacognosy magazine, 11(41), 74. [Link]
Singh, P., & Sharma, B. (2025). Targeting NF-κB in diabetic nephropathy: exploring the
therapeutic potential of phytoconstituents. Journal of Diabetes & Metabolic Disorders, 1-21.
[Link]
Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2021). Inhibitory effects of quercetin and
its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A
isoforms by liquid chromatography-tandem mass spectrometry. Oncology Letters, 22(2), 1-1.
[Link]
Chen, L., Teng, H., Jia, Z., Battino, M., & Miron, A. (2021). Inhibitory effects of quercetin and
its major metabolite quercetin-3-O-β-D-glucoside on human UDP-glucuronosyltransferase 1A
isoforms by liquid chromatography-tandem mass spectrometry. Oncology Letters, 22(2), 1-1.
[Link]
Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Decay curves of ABTS•+ (A, B) and DPPH•
(C, D) when quenched by flavonols... Molecules, 23(11), 2947. [Link]
Ilyasoğlu, H. (2020). DPPH Radical Scavenging Assay. IntechOpen. [Link]
Li, Y., Liu, Y., & Zhang, Y. (2025). Inhibition of PI3K/AKT/GLUT1 Signaling Pathway by
Quercetin in the Treatment of Psoriasis.
Wang, L., Zhang, Y., & Li, H. (2018). AMPK activation in L6 cells treated by quercetin (50
μmol/L) for 0.5,... Journal of Functional Foods, 46, 337-344. [Link]
Wang, J., & He, W. (2010). Observing GLUT4 translocation in live L6 cells using quantum
dots. Sensors, 10(7), 6757-6768. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b12386778?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Therapeutic Potential of Quercetin in the Management of Type-2 Diabetes Mellitus - PMC
[pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic
review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase
activity and non-enzymatic glycation by spectroscopy and molecular docking - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Quercetin glucosides inhibit glucose uptake into brush-border-membrane vesicles of
porcine jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Quercetin-3-glucoside is transported by the glucose carrier SGLT1 across the brush
border membrane of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Quercetin, a Lead Compound against Type 2 Diabetes Ameliorates Glucose Uptake via
AMPK Pathway in Skeletal Muscle Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. mdpi.com [mdpi.com]

12. Benefits of Quercetin on Glycated Hemoglobin, Blood Pressure, PiKo-6 Readings, Night-
Time Sleep, Anxiety, and Quality of Life in Patients with Type 2 Diabetes Mellitus: A
Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

13. [Quercetin ameliorates diabetic kidney injury in rats by inhibiting the HMGB1/RAGE/NF-
κB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. Immunomodulatory roles of quercetin in diabetic nephropathy: targeting inflammation,
oxidative stress, and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

16. informaticsjournals.co.in [informaticsjournals.co.in]

17. researchgate.net [researchgate.net]

18. pdf.benchchem.com [pdf.benchchem.com]

19. biopioneer.com.tw [biopioneer.com.tw]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9409999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9409999/
https://www.mdpi.com/1420-3049/30/15/3096
https://pmc.ncbi.nlm.nih.gov/articles/PMC10772047/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10772047/
https://www.researchgate.net/publication/352748576_Investigation_on_the_mechanisms_of_quercetin-3-O-glucuronide_inhibiting_a-glucosidase_activity_and_non-enzymatic_glycation_by_spectroscopy_and_molecular_docking
https://pubmed.ncbi.nlm.nih.gov/34232231/
https://pubmed.ncbi.nlm.nih.gov/34232231/
https://pubmed.ncbi.nlm.nih.gov/34232231/
https://pubmed.ncbi.nlm.nih.gov/15182388/
https://pubmed.ncbi.nlm.nih.gov/15182388/
https://pubmed.ncbi.nlm.nih.gov/11925453/
https://pubmed.ncbi.nlm.nih.gov/11925453/
https://www.researchgate.net/figure/Wedelolactone-and-quercetin-inhibited-the-PI3K-AKT-pathway-in-hepatocellular-carcinoma_fig46_353606639
https://pmc.ncbi.nlm.nih.gov/articles/PMC5462925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5462925/
https://www.researchgate.net/figure/Quercetin-increases-AMPK-phosphorylation-in-L6-myotubes-Shown-are-representative_fig3_273074958
https://www.mdpi.com/2218-1989/13/1/130
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205103/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11205103/
https://pubmed.ncbi.nlm.nih.gov/39505345/
https://pubmed.ncbi.nlm.nih.gov/39505345/
https://www.researchgate.net/publication/394012396_Targeting_NF-kB_in_diabetic_nephropathy_exploring_the_therapeutic_potential_of_phytoconstituents
https://pmc.ncbi.nlm.nih.gov/articles/PMC12657167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12657167/
https://www.informaticsjournals.co.in/index.php/jnr/article/view/33313
https://www.researchgate.net/publication/373607997_Quercetin_Mitigates_Diabetic_Nephropathy_in_Rats_via_Keap1Nrf2HO-1_Signaling_Pathway
https://pdf.benchchem.com/1664/Application_Notes_and_Protocols_for_2_NBDG_Glucose_Uptake_Assay_in_Cultured_Cells.pdf
http://biopioneer.com.tw/wp-content/uploads/downloads/2025/04/1-2-NBDG%E8%91%A1%E8%90%84%E7%B3%96%E6%94%9D%E5%8F%96%E6%AA%A2%E6%B8%AC%E8%A9%A6%E5%8A%91%E7%9B%92-2-NBDG-Glucose-Uptake-Assay-Kit-APExBIO%E8%B2%A8%E8%99%9F-K2212.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. assaygenie.com [assaygenie.com]

22. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma
Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

23. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma
Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

24. mdpi.com [mdpi.com]

25. Quercetin as an Anti-Diabetic Agent in Rodents—Is It Worth Testing in Humans? - PMC
[pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. ijpcbs.com [ijpcbs.com]

28. researchgate.net [researchgate.net]

29. examine.com [examine.com]

30. ClinicalTrials.gov [clinicaltrials.gov]

31. mdpi.com [mdpi.com]

32. researchgate.net [researchgate.net]

33. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Quercetin-3'-Glucoside: A Multi-Faceted Modulator of
Glucose Homeostasis in Diabetes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386778#quercetin-3-glucoside-role-in-diabetes-
and-glucose-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33892108/
https://pubmed.ncbi.nlm.nih.gov/33892108/
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00906.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0160686
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0160686
https://pmc.ncbi.nlm.nih.gov/articles/PMC4975451/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4975451/
https://www.mdpi.com/2218-1989/13/2/229
https://pmc.ncbi.nlm.nih.gov/articles/PMC12347388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12347388/
https://www.researchgate.net/publication/10606088_Antidiabetic_effects_of_quercetin_in_streptozocin-induced_diabetic_rats
https://www.ijpcbs.com/articles/the-effect-of-quercetin-on-blood-glucose-levels-of-normal-and-streptozotocin-induced-diabetic-type-i--type-ii-ratsketan-.pdf
https://www.researchgate.net/figure/Effect-of-quercetin-against-streptozotocin-STZ-on-blood-glucose-level-and-insulin-in_tbl1_367206499
https://examine.com/research-feed/study/1vbkx1/
https://clinicaltrials.gov/study/NCT01839344
https://www.mdpi.com/2227-9717/9/3/483
https://www.researchgate.net/figure/Quercetin-increases-glucose-uptake-and-GLUT4-translocation-in-L6-GLUT4myc-myotubes-Cells_fig1_272843234
https://www.researchgate.net/figure/Quercetin-increases-GLUT4-content-in-L6-myotubes-Cells-were-treated-with-vehicle-01_fig2_273074958
https://www.benchchem.com/product/b12386778#quercetin-3-glucoside-role-in-diabetes-and-glucose-metabolism
https://www.benchchem.com/product/b12386778#quercetin-3-glucoside-role-in-diabetes-and-glucose-metabolism
https://www.benchchem.com/product/b12386778#quercetin-3-glucoside-role-in-diabetes-and-glucose-metabolism
https://www.benchchem.com/product/b12386778#quercetin-3-glucoside-role-in-diabetes-and-glucose-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/product/b12386778?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

